molecular formula C20H25NO3S2 B2667713 N-[(oxan-4-yl)(thiophen-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 2309752-17-6

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2667713
CAS No.: 2309752-17-6
M. Wt: 391.54
InChI Key: MLNUKWRJLLTBBZ-UHFFFAOYSA-N
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Description

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetically produced complex organic compound designed for research applications in medicinal chemistry. This molecule is characterized by a tetrahydronaphthalene core linked to a sulfonamide group and a unique hybrid structure featuring both oxan (tetrahydropyran) and thiophene rings. This specific architecture is of significant interest for exploring new chemical spaces in drug discovery. Sulfonamides are a prominent class of compounds known for their diverse biological activities. They have been extensively studied for their ability to inhibit key enzymes, such as carbonic anhydrase, and have shown potential in disrupting critical cellular processes in diseased cells . The mechanism of action for many sulfonamide derivatives involves binding to enzyme active sites, potentially leading to cell cycle perturbation and the suppression of transcription activators . Research into novel sulfonamides has introduced them as candidates with antitumor, antiviral, and anti-inflammatory properties . The structural components of this particular reagent—including the hydrophobic tetrahydronaphthalene system and the heterocyclic thiophene and oxan rings—suggest potential for investigating its interactions with various biological targets. Researchers can utilize this compound as a key intermediate or a primary scaffold in the synthesis of more complex molecules, or for profiling against a panel of enzymes and cellular assays to elucidate its specific mechanism and therapeutic potential. This product is supplied for non-human research applications only. It is strictly not intended for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

N-[oxan-4-yl(thiophen-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3S2/c22-26(23,18-8-7-15-4-1-2-5-17(15)14-18)21-20(19-6-3-13-25-19)16-9-11-24-12-10-16/h3,6-8,13-14,16,20-21H,1-2,4-5,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNUKWRJLLTBBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC(C3CCOCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxan-4-yl)(thiophen-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where a thiophene derivative is reacted with an oxane derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield while minimizing waste and reducing production costs. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the sulfonamide group yields amines .

Scientific Research Applications

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(oxan-4-yl)(thiophen-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The thiophene ring is known to interact with various enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. These interactions contribute to the compound’s biological activities, such as antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group enhances its solubility and binding affinity, making it a valuable compound for various applications.

Biological Activity

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

PropertyValue
Molecular FormulaC₁₆H₁₉N₃O₂S
Molecular Weight319.4 g/mol
CAS Number2310122-07-5

The structure features an oxane ring and a thiophene ring, which contribute to its unique electronic properties and potential interactions with biological targets.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety can interact with various enzymes by mimicking substrates or binding to active sites.
  • Receptor Modulation : The thiophene ring may engage in π-π interactions with aromatic residues in proteins, potentially modulating receptor activity.
  • Nucleophilic Addition : The cyano group can participate in nucleophilic addition reactions, influencing biochemical pathways.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance:

  • A series of tetrahydroquinoline derivatives bearing sulfonamide moieties were evaluated for their in vitro antitumor activity. Compounds demonstrated IC50 values ranging from 2.5 to 12.5 µg/mL against various cancer cell lines, indicating significant potency compared to Doxorubicin (IC50 = 37.5 µg/mL) .

Antimicrobial Properties

The compound's potential antimicrobial properties have also been explored. Studies suggest that the presence of the thiophene ring enhances its activity against certain bacterial strains by disrupting bacterial cell wall synthesis or function.

Case Studies

  • Study on Antitumor Efficacy :
    • A study synthesized several sulfonamide derivatives and tested their cytotoxicity against human cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited promising antitumor effects .
  • Antimicrobial Screening :
    • Another investigation assessed the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had significant inhibitory effects on bacterial growth .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally related compounds is essential:

Compound NameBiological ActivityIC50 (µg/mL)
DoxorubicinAntitumor37.5
Novel tetrahydroquinoline derivativeAntitumor2.5 - 12.5
Related sulfonamide compoundAntimicrobialVaries

Q & A

Q. Core Techniques

  • ¹H/¹³C NMR : Assign peaks for the tetrahydronaphthalene protons (δ 1.5–2.8 ppm, multiplet), thiophene aromatic protons (δ 6.8–7.5 ppm), and oxane methylene groups (δ 3.2–4.0 ppm). Compare with computed spectra (DFT) to resolve ambiguities .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (1340–1160 cm⁻¹) and N–H bending (1540–1490 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragment ions (e.g., cleavage at the sulfonamide bond) .

Data Cross-Validation
Discrepancies between experimental and theoretical NMR shifts (e.g., ’s δ 2.1–2.3 ppm mismatches) may arise from solvent effects or conformational flexibility. Use deuterated solvents (DMSO-d6 or CDCl3) and variable-temperature NMR to clarify .

How can computational methods like DFT be applied to predict the electronic properties or reactivity of this compound?

Q. Advanced Computational Workflow

Geometry Optimization : Use Gaussian 16 with B3LYP/6-31G(d) to minimize energy and compute electrostatic potential surfaces .

Electronic Properties : Calculate HOMO-LUMO gaps to assess nucleophilic/electrophilic sites. For example, demonstrates DFT’s accuracy in predicting correlation energies for similar aromatic systems .

Reactivity Predictions : Simulate reaction pathways (e.g., sulfonamide hydrolysis) using transition-state theory (IRC calculations).

Validation
Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data to refine functional/basis set choices (e.g., CAM-B3LYP for better π-system accuracy) .

What strategies are effective in resolving contradictions between crystallographic data and spectroscopic results during structure validation?

Q. Crystallographic Refinement

  • Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) and SHELXL for refinement. highlights SHELXL’s robustness for small-molecule structures .
  • Discrepancy Resolution : If NMR suggests axial chirality (e.g., thiophene orientation) but crystallography shows planar geometry, re-examine crystal packing effects (e.g., π-stacking in ) or consider twinning (use PLATON’s TWIN law check) .

Q. Complementary Techniques

  • EPR Spectroscopy : Detect paramagnetic impurities if crystallographic thermal parameters (Ueq) are anomalously high.
  • Powder XRD : Confirm phase purity if single crystals are unavailable .

What methodologies are recommended for assessing the compound's solubility and stability under various experimental conditions?

Q. Physicochemical Profiling

  • Solubility : Perform shake-flask assays in PBS (pH 7.4), DMSO, and ethanol. Use HPLC (C18 column, 220 nm detection) to quantify saturation .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via LC-MS for hydrolysis products (e.g., free sulfonic acid) .

Advanced Formulation Screening
For poor aqueous solubility (common in sulfonamides), employ co-solvency (PEG 400) or micellar encapsulation (’s SPE methods for partitioning studies) .

How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the thiophene and tetrahydronaphthalene moieties?

Q. SAR Design Framework

Analog Synthesis : Modify thiophene (e.g., 3-substituted derivatives) and oxane (e.g., ring-expanded variants) while keeping the sulfonamide core constant .

Biological Assays : Test analogs in TNF-α inhibition assays (ELISA, IC50 determination), referencing ’s anti-inflammatory protocol .

Data Analysis : Use molecular docking (AutoDock Vina) to correlate activity with binding affinity to TNF-α’s active site.

Case Study
’s tetrahydro-naphthyl-N-acylhydrazones showed TNF-α IC50 values <10 μM. Apply similar dose-response curves to prioritize lead compounds .

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